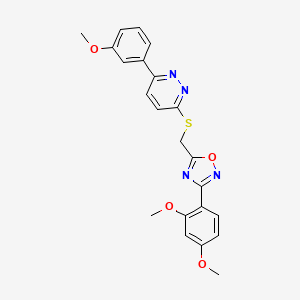![molecular formula C11H12ClN3O B2963886 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956230-20-9](/img/structure/B2963886.png)
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (NH2), a pyrazole ring, a chlorophenyl group, and a hydroxyl group (OH) attached to an ethane backbone .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
A study on novel pyrazole derivatives, including structures related to 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol, revealed their potential as antimicrobial and anticancer agents. The synthesized compounds showed significant activity against various microbial strains and exhibited higher anticancer activity compared to a reference drug in some cases (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Molecular Docking and Inhibition Activity
Research including the analysis of compounds similar to this compound demonstrated their interaction with kinesin spindle protein (KSP), indicating potential inhibition activity against KSP with a binding affinity value of -6.7 kcal/mol. This suggests that such compounds might exhibit inhibitory activity against KSP, which is relevant for cancer treatment strategies (S. ShanaParveen et al., 2016).
Synthesis and Structural Characterization
A study focused on the synthesis and single crystal X-ray diffraction of a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, related to the chemical structure , provided insights into the crystallization and molecular structure of such compounds. This research could aid in the development of new materials with potential applications in various fields (N. Sharma et al., 2014).
Corrosion Inhibition Performance
A study on thiazole and thiadiazole derivatives, including structures analogous to this compound, evaluated their corrosion inhibition performance on iron metal. Theoretical data from density functional theory (DFT) calculations and molecular dynamics simulations suggested these compounds as effective corrosion inhibitors, which could be relevant for protecting metals in industrial applications (S. Kaya et al., 2016).
Antitubercular Agents
Compounds containing the pyrazole moiety were synthesized and evaluated for their antitubercular activity. This research suggests the potential use of pyrazole derivatives as antitubercular agents, contributing to the fight against tuberculosis (D. Bhoot, R. Khunt, & H. Parekh, 2011).
Propiedades
IUPAC Name |
2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFIKCYZCLASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
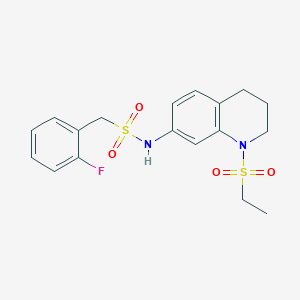
![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)
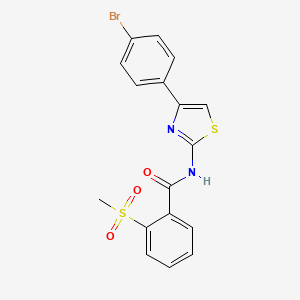
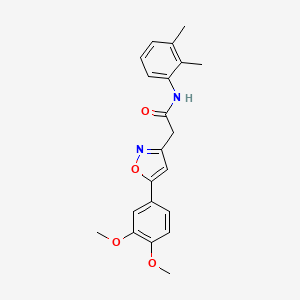
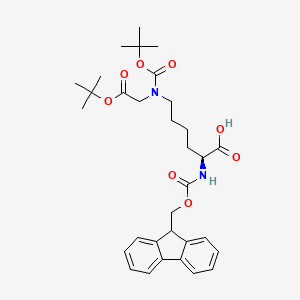
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)
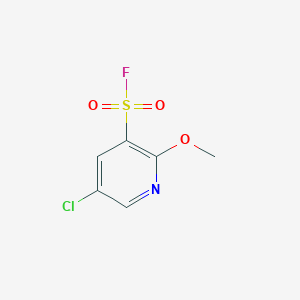
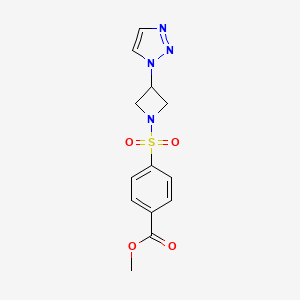
![Dimethyl[4-(phenylamino)pteridin-2-yl]amine](/img/structure/B2963816.png)

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)
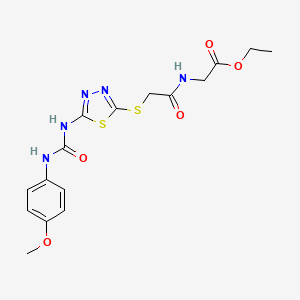
![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
